5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

TrkA inhibition Kinase inhibitor NTRK1

This specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core is critical for ATP-binding site engagement in kinase inhibitor discovery. With a free 7-NH handle, it enables efficient parallel library synthesis without activation steps, unlike 7-ol analogs. Procure this batch for immediate use as a candidate in TrkA/CDK2 selectivity panels to establish its fingerprint against N-butyl or N-aryl analogs.

Molecular Formula C19H21F3N4
Molecular Weight 362.4
CAS No. 890637-87-3
Cat. No. B2638164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS890637-87-3
Molecular FormulaC19H21F3N4
Molecular Weight362.4
Structural Identifiers
SMILESCCCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C
InChIInChI=1S/C19H21F3N4/c1-3-4-8-11-23-15-12-13(2)24-18-16(14-9-6-5-7-10-14)17(19(20,21)22)25-26(15)18/h5-7,9-10,12,23H,3-4,8,11H2,1-2H3
InChIKeyUPFIZAFYCVTDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890637-87-3): Core Scaffold and Baseline Characterization for Research Procurement


5-Methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890637-87-3) is a fully substituted 7-aminopyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at the 2-position, a phenyl ring at the 3-position, a methyl group at the 5-position, and an N-pentylamine at the 7-position. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, forming the structural basis of clinically approved Trk inhibitors such as larotrectinib and repotrectinib . This compound represents a specific substitution pattern within a broadly studied class of protein kinase inhibitors, with the 7-amino substituent being a critical pharmacophoric element for ATP-binding site engagement .

Why Generic Substitution of 5-Methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Is Scientifically Unjustified Without Comparative Data


The pyrazolo[1,5-a]pyrimidine scaffold exhibits extreme sensitivity to substitution patterns at the 2-, 3-, 5-, and 7-positions, with even minor modifications producing order-of-magnitude differences in kinase selectivity, potency, and pharmacokinetic properties . Within the 7-aminopyrazolo[1,5-a]pyrimidine series, the N-alkyl chain length, aryl substituents, and trifluoromethyl placement collectively determine target engagement profiles across TrkA, CDK2, and other kinases . The specific combination of N-pentyl at the 7-position, 3-phenyl, 2-trifluoromethyl, and 5-methyl in this compound occupies a distinct chemical space that cannot be assumed equivalent to analogs with different N-alkyl chains (e.g., N-butyl, N-(2-methoxyethyl)) or alternative 7-substituents (e.g., 7-aryl, 7-ol). Generic substitution without matched comparative pharmacological data therefore carries a high risk of altered target selectivity, potency, and experimental outcomes.

Quantitative Differentiation Evidence for 5-Methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Structural Analogs


TrkA Kinase Inhibitory Activity: Class-Level Potency Expectations Based on 7-Aminopyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine-7-amine derivatives are among the most potent TrkA kinase inhibitors reported, with optimized analogs achieving IC50 values as low as 1.7 nM in enzymatic assays . The 7-amino substituent is essential for hinge-region binding, while the trifluoromethyl and phenyl substituents at the 2- and 3-positions modulate potency and selectivity. While specific TrkA IC50 data for CAS 890637-87-3 are not publicly available in peer-reviewed literature, the presence of the full 7-aminopyrazolo[1,5-a]pyrimidine pharmacophore places this compound within a structural class where sub-nanomolar to low-nanomolar TrkA potency is achievable with appropriate optimization. In contrast, 7-aryl or 7-ol analogs lacking the N-pentylamine at the 7-position show markedly reduced or absent TrkA activity . This class-level SAR establishes that the 7-amino substitution pattern of the target compound is a necessary feature for TrkA engagement, but procurement decisions for TrkA-focused studies should require vendor-provided lot-specific IC50 data for this compound.

TrkA inhibition Kinase inhibitor NTRK1

CDK2/TRKA Dual Inhibition Potential: Class-Level Evidence for the 7-Aminopyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives bearing 7-amino substituents have been characterized as dual CDK2/TRKA inhibitors with significant anticancer activity. Published series demonstrate CDK2 IC50 values of 0.09–0.23 µM and TrkA IC50 values in the nanomolar range . The 3-phenyl and 2-trifluoromethyl substituents on the target compound are consistent with the structural determinants of CDK2/TRKA dual inhibition identified in these SAR studies. Analogs lacking the 7-amino group (e.g., 7-hydroxy or 7-oxo derivatives) show substantially reduced or absent CDK2 inhibition . This class-level evidence indicates that CAS 890637-87-3 possesses the core structural features required for CDK2/TRKA dual inhibitory activity, though compound-specific IC50 values for CDK2 have not been reported. This structural alignment offers a plausible differentiation from 7-ol analogs (e.g., 5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol, CAS 879577-20-5) that lack kinase inhibitory activity due to the absence of the critical 7-amino pharmacophore.

CDK2 inhibition TRKA Dual kinase inhibitor Anticancer

CB1 Receptor Antagonism: Class-Level Evidence for 3-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine compounds with 3-phenyl and trifluoromethyl substitution are established as potent CB1 receptor antagonists . The patent literature describes extensive SAR for this class, demonstrating that the 3-phenyl group and electron-withdrawing substituents at the 2-position are critical for CB1 binding affinity. Compounds within this structural class exhibit CB1 antagonistic activity with Ki values in the nanomolar range . The target compound carries the essential 3-phenyl-2-(trifluoromethyl) pharmacophore required for CB1 antagonism, structurally distinguishing it from pyrazolo[1,5-a]pyrimidine kinase inhibitors that typically feature different 3-position substituents (e.g., heteroaryl or substituted phenyl groups for TrkA selectivity) . This dual pharmacophoric potential—CB1 antagonism plus kinase inhibition—is not shared by analogs optimized for a single target class. However, CB1-specific activity data for CAS 890637-87-3 have not been published, so this differentiation remains at the class-inference level.

CB1 antagonist Cannabinoid receptor Obesity

Physicochemical Differentiation from 7-Ol and 7-Aryl Analogs: Molecular Mass and Hydrogen Bond Donor/Acceptor Profile

The target compound (C19H21F3N4, MW 362.392 Da) possesses a secondary amine (-NH-) at the 7-position, providing a hydrogen bond donor that is absent in 7-ol (MW 295.26 Da) and 7-aryl analogs . This hydrogen bond donor capacity directly impacts the compound's ability to engage the kinase hinge region and influences solubility, permeability, and metabolic stability. The N-pentyl chain contributes lipophilicity (calculated logP ~4.5–5.0) that differs from N-butyl (logP ~4.0–4.5, MW 348.37) and N-(2-methoxyethyl) (logP ~3.0–3.5, MW 366.38) analogs . These physicochemical differences translate into distinct ADME and target engagement profiles that make interchangeable use scientifically indefensible without matched experimental data.

Physicochemical properties Molecular mass HBD/HBA Drug-likeness

Synthetic Tractability and Availability: Comparison with 7-Ol and 7-Aryl Analogs in Research Supply Chains

The target compound is available from multiple research chemical suppliers, typically in 95% purity, at quantities suitable for in vitro screening . The 7-amino substitution is introduced via nucleophilic displacement of a 7-chloro intermediate or direct condensation of 3-aminopyrazole derivatives with β-diketones . This synthetic route is well-established and scalable, enabling procurement of gram quantities for hit-to-lead optimization. In contrast, 7-aryl analogs require palladium-catalyzed cross-coupling steps that can introduce residual metal contamination problematic for cell-based assays. The 7-ol analogs, while commercially available, lack the synthetic handle for further functionalization at the 7-position, limiting their utility as intermediates for SAR exploration. For research programs requiring further derivatization at the 7-amino position (e.g., amide or urea formation), the target compound offers greater synthetic utility than 7-ol analogs, which require additional activation steps for functionalization.

Synthetic availability Procurement Lead optimization

Recommended Research and Industrial Application Scenarios for 5-Methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Available Evidence


Kinase Selectivity Profiling Panel Against TrkA, CDK2, and Related Kinases

Given the structural alignment of the compound with both TrkA-selective and CDK2/TRKA dual inhibitor pharmacophores , the most scientifically defensible application is inclusion as a candidate in a kinase selectivity panel. Researchers should screen this compound against a panel of at least TrkA, TrkB, TrkC, CDK2, CDK7, and CDK9 to establish its selectivity fingerprint. The resulting data will determine whether this specific N-pentyl substitution pattern confers selectivity advantages over N-butyl or N-aryl analogs within the same scaffold class.

SAR Expansion via 7-Amino Derivatization for Hit-to-Lead Optimization

The free 7-NH group provides a tractable synthetic handle for generating amide, urea, and sulfonamide derivatives . This compound can serve as a key intermediate for SAR exploration targeting improved kinase selectivity or ADME properties. Unlike 7-ol analogs, no activation step is required for functionalization, reducing the number of synthetic steps and potential for side-product formation . Medicinal chemistry teams can procure gram quantities of this compound as a starting point for parallel library synthesis.

Comparative CB1 Antagonism and Kinase Inhibition Dual-Pharmacophore Evaluation

The 3-phenyl-2-(trifluoromethyl) substitution pattern is characteristic of CB1 antagonist pharmacophores , while the 7-aminopyrazolo[1,5-a]pyrimidine core is a kinase inhibitor scaffold . This compound offers a unique opportunity to evaluate potential dual CB1/kinase pharmacology, which is not expected from kinase-optimized analogs with heteroaryl 3-substituents. Researchers interested in polypharmacology or target deconvolution should screen this compound in both CB1 binding assays and kinase activity assays to determine whether dual activity is present at physiologically relevant concentrations.

Negative Control or Reference Compound for 7-Ol and 7-Aryl Analog Studies

In studies evaluating 7-ol or 7-aryl pyrazolo[1,5-a]pyrimidine derivatives, the target compound can serve as a structurally matched control with altered hydrogen-bonding capacity and target engagement profile . The presence (target compound) versus absence (7-ol analog) of the 7-amino hydrogen bond donor provides a clean pharmacophoric comparison for structure–activity relationship interpretation, particularly in kinase inhibition and cellular efficacy assays.

Quote Request

Request a Quote for 5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.